molecular formula C23H25N3O3 B2695541 N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941909-42-8

N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No. B2695541
CAS RN: 941909-42-8
M. Wt: 391.471
InChI Key: RHDAZJIRJFZNPM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as DMXAA or ASA404, is a small molecule drug that has been studied extensively for its anti-tumor properties. DMXAA was first discovered in the 1990s and has since been found to have potent anti-cancer activity in preclinical studies. In

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research has explored the structural aspects of similar amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and the formation of gels or crystalline salts. These studies highlight the potential of such compounds in developing materials with unique physical properties, such as fluorescence. One study discusses compounds forming host–guest complexes with enhanced fluorescence emission at lower wavelengths compared to their parent compound, indicating potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Antifungal Activity

Derivatives similar to the compound have been identified as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. This suggests a potential application in developing new antifungal drugs or treatments, leveraging the structural specificity of such compounds for therapeutic purposes (Bardiot et al., 2015).

Molecular Docking and Antitumor Activity

A comprehensive structural and vibrational study on a compound with a similar molecular structure highlighted its potential in inhibiting the BRCA2 complex, suggesting a role in cancer therapy. The study utilized DFT calculations, molecular electrostatic potential analysis, and molecular docking to demonstrate the compound's inhibitory activity, indicating its potential application in designing anticancer drugs (El-Azab et al., 2016).

Synthesis and Pharmacological Activities

Research into the synthesis of similar compounds has shown antimicrobial and hemolytic activity, suggesting applications in developing new antimicrobial agents. Such studies are crucial for understanding the compound's potential effects and applications in medicine, particularly in treating infections (Gul et al., 2017).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-6-8-19(17(2)14-16)24-22(27)15-29-20-5-3-4-18-7-9-21(25-23(18)20)26-10-12-28-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDAZJIRJFZNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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